4-(3,5-Difluorobenzyl)-phenylamine 4-(3,5-Difluorobenzyl)-phenylamine
Brand Name: Vulcanchem
CAS No.: 1519363-80-4
VCID: VC2734393
InChI: InChI=1S/C13H11F2N/c14-11-6-10(7-12(15)8-11)5-9-1-3-13(16)4-2-9/h1-4,6-8H,5,16H2
SMILES: C1=CC(=CC=C1CC2=CC(=CC(=C2)F)F)N
Molecular Formula: C13H11F2N
Molecular Weight: 219.23 g/mol

4-(3,5-Difluorobenzyl)-phenylamine

CAS No.: 1519363-80-4

Cat. No.: VC2734393

Molecular Formula: C13H11F2N

Molecular Weight: 219.23 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-Difluorobenzyl)-phenylamine - 1519363-80-4

Specification

CAS No. 1519363-80-4
Molecular Formula C13H11F2N
Molecular Weight 219.23 g/mol
IUPAC Name 4-[(3,5-difluorophenyl)methyl]aniline
Standard InChI InChI=1S/C13H11F2N/c14-11-6-10(7-12(15)8-11)5-9-1-3-13(16)4-2-9/h1-4,6-8H,5,16H2
Standard InChI Key RDYPCTUWNRPCNV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC2=CC(=CC(=C2)F)F)N
Canonical SMILES C1=CC(=CC=C1CC2=CC(=CC(=C2)F)F)N

Introduction

Chemical Structure and Properties

4-(3,5-Difluorobenzyl)-phenylamine consists of a 3,5-difluorobenzyl group connected to a 4-position of an aniline (phenylamine) moiety. The compound has the following key properties:

  • Chemical Formula: C13H11F2N

  • Molecular Weight: 219.23 g/mol

  • Structure: Contains a benzyl linker (-CH2-) connecting a 3,5-difluorophenyl ring to the para position of an aniline ring

  • Classification: Fluorinated benzylaniline derivative

Unlike the structurally related 4-(3,5-difluorophenyl)aniline (CAS: 405058-00-6), which has a direct biphenyl connection, 4-(3,5-Difluorobenzyl)-phenylamine features a methylene (-CH2-) bridge between the aromatic rings, similar to the 4-(2,3-difluorobenzyl)-phenylamine (CAS: 1516318-39-0) compound but with different fluorine positioning .

Synthetic Approaches

The synthesis of 4-(3,5-Difluorobenzyl)-phenylamine likely follows methodologies similar to those used for related fluorinated benzylamines. Based on established synthetic routes for similar compounds, potential synthetic strategies include:

Reaction Pathway via 3,5-Difluorobenzylhalide Intermediate

A feasible synthetic approach would involve:

  • Preparation of 3,5-difluorobenzyl halide from 3,5-difluorobenzene

  • Coupling with 4-nitrobenzene

  • Reduction of the nitro group to amine

This parallels the synthetic method described for 2,4-difluorobenzene methanamines, which involves halogenation of difluorobenzene, formation of quarternary ammonium salt, and subsequent hydrolysis .

Palladium-Catalyzed Cross-Coupling

Another potential synthetic route would utilize palladium-catalyzed cross-coupling reactions between 4-bromonitrobenzene and 3,5-difluorobenzylzinc reagents, followed by reduction, similar to methodologies employed for other fluorinated phenylalanine derivatives .

Synthetic StepReagentsConditionsExpected Yield
Halogenation of 3,5-difluorobenzeneParaformaldehyde, HCl/ZnCl2225°C, 6-8 hours85-90%
Coupling reaction4-Nitrophenyl derivativePd catalyst, base70-80%
ReductionH2, Pd/C or Fe/HClRoom temperature, 2-5 hours85-95%

Structural Analysis and Characterization

X-ray Crystallography

Crystal structure analysis would likely reveal:

  • Torsional angle between the two aromatic rings

  • Influence of fluorine atoms on molecular packing

  • Hydrogen bonding networks involving the amino group

Pharmacological Relevance and Applications

Structure-Activity Relationships

The positioning of fluorine atoms at 3,5-positions of the benzyl group likely confers specific properties:

  • Distinct electronic effects compared to 2,3-difluoro analogs

  • Altered hydrogen bonding capacity

  • Modified steric interactions with potential biological targets

As demonstrated with similar compounds, small structural modifications in fluorinated aromatics can have significant impacts on inhibitory effects against enzymes like MAO-A, MAO-B, and AChE .

Comparison with Structurally Related Compounds

Structural Similarities and Differences

CompoundMolecular FormulaMolecular WeightKey Structural Difference
4-(3,5-Difluorobenzyl)-phenylamineC13H11F2N219.23Benzyl linker with 3,5-difluoro substitution
4-(2,3-Difluorobenzyl)-phenylamineC13H11F2N219.23Benzyl linker with 2,3-difluoro substitution
4-(3,5-Difluorophenyl)anilineC12H9F2N205.20Direct biphenyl connection
4-(3,5-Difluorobenzyl)piperidineC12H16F2N212.26Piperidine instead of aniline

Effect of Fluorine Positioning

The 3,5-difluoro substitution pattern differs significantly from the 2,3-difluoro arrangement in terms of:

  • Electronic Distribution: Meta-fluorine substituents have different electronic effects compared to ortho-substituted fluorines

  • Steric Configuration: The 3,5-pattern creates a different spatial arrangement that can affect molecular recognition

  • Metabolic Profile: Different substitution patterns lead to distinct metabolic stability profiles

Biochemical Interactions

Based on studies of related compounds, 4-(3,5-Difluorobenzyl)-phenylamine may interact with biological targets through:

  • Hydrogen bonding via the amino group

  • π-π interactions through the aromatic rings

  • Electrostatic interactions facilitated by the electronegative fluorine atoms

The compound could potentially serve as a scaffold for developing inhibitors of enzymes similar to the multi-targeting compounds like 4d, 4e, and 4g that show inhibitory effects against MAO-A, MAO-B, and AChE enzymes .

Synthetic Building Block Applications

Pharmaceutical Intermediates

4-(3,5-Difluorobenzyl)-phenylamine may serve as a valuable intermediate in the synthesis of:

  • Enzyme Inhibitors: Similar to the 1,3,4-oxadiazole derivatives that exhibited IC50 values in the range of 0.11–3.46 μM against MAO-A

  • Non-Peptide Receptor Antagonists: Similar to compounds like the thieno[2,3-d]pyrimidine-2,4-dione derivatives containing difluorobenzyl moieties that showed high binding affinity for hormone receptors

  • Protein Degrader Building Blocks: As indicated by the classification of related compounds in commercial catalogs

Synthetic Versatility

The primary amine functionality allows for various transformations:

  • Amide formation

  • Reductive amination

  • Urea and carbamate synthesis

  • Heterocycle formation

Future Research Directions

Analytical Challenges

Future research might address:

  • Development of sensitive and specific analytical methods for detection in biological matrices

  • Stereochemical studies if chiral derivatives are synthesized

  • Comprehensive toxicological profiling

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator